
Umibecestat
Übersicht
Beschreibung
Umibecestat (CNP520) is a potent, selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor developed for the prevention of Alzheimer’s disease (AD). As a synthetic organic compound, its IUPAC name is N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide (CAS: 1387560-01-1) . It selectively inhibits BACE1 over related aspartic proteases like BACE2 and cathepsin D, reducing amyloid-β (Aβ) peptide production, a hallmark of AD pathogenesis .
Preclinical studies demonstrated dose-dependent reductions of Aβ40 and Aβ42 in rat brain and cerebrospinal fluid (CSF), with sustained effects post-administration . However, clinical trials (e.g., the Alzheimer’s Prevention Initiative Generation Program) were terminated prematurely due to cognitive worsening in participants, highlighting challenges in balancing efficacy and safety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Umibecestat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process begins with the preparation of 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid, which is then coupled with a 5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl derivative. The final product is obtained through a series of purification steps to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, stringent quality control measures, and efficient purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Reaktionstypen: Umibecestat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Amino- und Trifluormethylgruppen. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind halogenierte Pyridine und Oxazinderivate. Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Kupplungsreaktionen zu erleichtern.
Oxidations- und Reduktionsreaktionen: Obwohl this compound in seiner Synthese typischerweise nicht Oxidations- oder Reduktionsreaktionen unterzogen wird, können diese Reaktionen verwendet werden, um seine Zwischenprodukte während des Syntheseprozesses zu modifizieren.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, wobei eine hohe Reinheit und spezifische Stereochemie für seine biologische Aktivität erforderlich ist .
Wissenschaftliche Forschungsanwendungen
Cognitive Effects
The trials reported early mild cognitive decline among participants treated with umibecestat, which reversed shortly after discontinuation of the drug. This suggests that while this compound may induce temporary cognitive effects, these are not indicative of neurodegeneration . The cognitive assessments included standardized tests such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS), where differences from placebo were noted but did not persist after treatment cessation .
Efficacy Data Table
Study | Population | Dose (mg) | Duration | Key Findings |
---|---|---|---|---|
Phase 2a | Healthy adults ≥60 years | 2-85 | 3 months | Safe; significant Aβ reduction |
API Generation Studies | Cognitively unimpaired at genetic risk | 15 & 50 | ~7 months | Early cognitive decline; reversible effects |
Implications for Future Research
The findings from the clinical trials underscore the need for further investigation into the timing and dosing strategies for BACE inhibitors like this compound. Researchers suggest that earlier intervention might yield more favorable outcomes in preventing Alzheimer's disease progression. Moreover, understanding the mechanisms behind the reversible cognitive decline observed during treatment could inform future therapeutic approaches and patient management strategies .
Wirkmechanismus
Umibecestat exerts its effects by inhibiting the activity of BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By inhibiting BACE1, this compound reduces the production of amyloid-beta peptides, thereby potentially preventing the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a critical role in the initial cleavage of APP .
Vergleich Mit ähnlichen Verbindungen
Umibecestat belongs to the BACE inhibitor class, which includes compounds like Elenbecestat (E-2609) and Atabecestat . Below is a detailed comparison of their pharmacological profiles and clinical outcomes.
Pharmacological Properties
Clinical Outcomes
Key Research Findings
Selectivity and Dose Dependency: this compound’s selectivity for BACE1 minimizes interactions with non-target substrates (e.g., BACE2) at doses ≤5 mg, preserving Aβ reduction efficacy while mitigating side effects .
Cognitive Side Effects :
Both this compound and Atabecestat trials revealed dose-dependent cognitive impairments, though deficits were partially reversible post-treatment . This reversibility suggests transient pharmacological effects rather than permanent neurodegeneration .
Structural and Functional Differences: this compound: Contains trifluoromethyl and chlorinated pyridine groups, enhancing blood-brain barrier penetration . Atabecestat: Structural details less documented but shares a similar pharmacodynamic profile .
Biologische Aktivität
Umibecestat, also known as CNP520, is a potent β-secretase (BACE1) inhibitor that has been investigated primarily for its potential role in the prevention of Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and the implications of its use in Alzheimer's disease prevention.
This compound functions by inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease. By reducing Aβ production, this compound aims to slow or prevent the onset of cognitive decline associated with AD.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Moderate absorption rate with peak plasma concentration (Tmax) occurring within 1–8 hours post-dose.
- Half-life : Terminal half-life ranges from 61.3 to 109 hours, allowing for once-daily dosing.
- Distribution : High protein binding (95.9%) and significant penetration through the blood-brain barrier.
- Dosing : Clinical trials have utilized doses ranging from 15 mg to 50 mg daily, with predictions of achieving approximately 70% to 90% BACE inhibition at these doses .
Cognitive Effects
The Alzheimer's Prevention Initiative (API) Generation Studies evaluated this compound's effects on cognitively unimpaired individuals at genetic risk for AD. Key findings include:
- Cognitive Decline : Participants treated with this compound exhibited a statistically significant but non-progressive decline in cognitive performance on assessments such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) and the API Preclinical Composite Cognitive test during treatment .
- Reversibility : Importantly, cognitive decline was reversible; median follow-up after washout indicated no significant differences between this compound and placebo groups, suggesting that any cognitive impairment was not permanent .
Safety Profile
This compound has shown a favorable safety profile in clinical trials:
- Cardiovascular Effects : No clinically relevant effects on ECG parameters or heart rate were observed even at supratherapeutic doses .
- Tolerability : In a pooled analysis of Phase I/IIa trials involving healthy participants aged ≥60 years, this compound was well tolerated with no significant neurological impairment reported .
Data Summary from Clinical Trials
Study Phase | Population | Dosing Regimen | Duration | Key Findings |
---|---|---|---|---|
Phase I/IIa | Healthy adults | 15 mg to 50 mg daily | Up to 3 months | Safe and well tolerated; no significant cardiovascular effects |
API Generation Studies | Cognitively unimpaired APOE ε4 carriers | 15 mg or 50 mg daily | Average 7 months + follow-up | Mild cognitive decline observed; reversible post-washout |
Case Studies and Observations
- Cognitive Assessments : In trials where participants received this compound, immediate and delayed recall deficits were noted on cognitive tests, particularly among those with higher baseline amyloid levels. However, these deficits resolved after discontinuation of the drug .
- Longitudinal Analysis : Follow-up assessments indicated that cognitive performance returned to baseline levels within four months post-treatment cessation, reinforcing the notion that this compound's cognitive side effects are transient and manageable .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of Umibecestat, and how do these inform preclinical experimental design?
this compound is a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor designed to reduce amyloid-beta (Aβ) production by preventing APP cleavage. Preclinical studies should focus on validating target engagement through biomarkers like CSF Aβ levels and off-target effects on other BACE substrates (e.g., SEZ6, CHL1) . Experimental designs must include dose-response analyses to assess the threshold for cognitive side effects, as higher doses (>5 mg) non-specifically inhibit multiple substrates, correlating with adverse outcomes in clinical trials .
Q. What biomarkers are critical for evaluating this compound’s efficacy in Alzheimer’s disease (AD) trials?
Key biomarkers include CSF Aβ42/Aβ40 ratios, phosphorylated tau, and neurofilament light chain (NfL). Trials should integrate longitudinal CSF sampling to monitor target engagement and off-target substrate modulation (e.g., SEZ6 reduction) . Preclinical models must also assess synaptic function (e.g., electrophysiology) and neuroinflammation markers (e.g., GFAP) to contextualize clinical findings .
Q. How are early-phase clinical trials for this compound structured to balance safety and efficacy?
Phase I trials typically use adaptive designs with escalating doses (e.g., 5–50 mg) to identify the maximum tolerated dose (MTD). Safety endpoints include liver enzyme monitoring (ALT/AST) and cognitive assessments (e.g., CDR-SB). Phase II trials incorporate biomarker stratification (e.g., Aβ PET positivity) and randomized withdrawal periods to detect rebound effects .
Advanced Research Questions
Q. How can contradictory outcomes in this compound trials (e.g., Aβ reduction vs. cognitive worsening) be methodologically reconciled?
Contradictions may arise from off-target BACE substrate inhibition (e.g., SEZ6, CHL1) or Aβ-independent toxicity. Researchers should employ systems biology approaches to model substrate interaction networks and use translational PK/PD modeling to identify dose windows that minimize off-target effects while maintaining Aβ suppression . Post-hoc analyses of terminated trials (e.g., API studies) should stratify participants by baseline biomarker profiles to identify subgroups with divergent responses .
Q. What statistical methods are appropriate for analyzing data from prematurely terminated this compound trials?
Q. How can biomarker-guided dose optimization improve the safety profile of BACE1 inhibitors like this compound?
Dose titration should be guided by real-time CSF biomarker data (e.g., Aβ40 suppression ≥60% without SEZ6 reduction >30%). Phase II basket trials could test subtherapeutic doses (≤5 mg) in biomarker-defined cohorts, using adaptive randomization to prioritize safer regimens . Preclinical studies must quantify the dynamic range of substrate inhibition across doses to establish predictive safety thresholds .
Q. What ethical and methodological challenges arise when designing trials for high-risk compounds like this compound?
Key considerations include:
- Informed consent : Explicitly disclosing risks of cognitive worsening and liver toxicity observed in prior studies .
- Stopping rules : Predefining safety thresholds (e.g., ALT >3× ULN or CDR-SB decline >2 points) using interim analyses .
- Data transparency : Sharing deidentified datasets via platforms like CSDR or NIAGADS to enable independent validation of safety signals .
Q. Methodological Frameworks
Q. How can translational research bridge gaps between preclinical and clinical findings for this compound?
- Reverse translational studies : Use clinical trial biosamples to validate preclinical models (e.g., SEZ6 knockout mice) .
- Microdosing trials : Combine Phase 0 studies with PET tracers (e.g., [11C]-PiB) to confirm target engagement before large-scale efficacy trials .
- Multi-omics integration : Correlate proteomic/transcriptomic data from failed trials with preclinical datasets to identify rescue pathways .
Q. What experimental designs mitigate confounding factors in this compound’s cognitive assessments?
- Blinded remote cognitive testing to reduce site-specific variability .
- Composite endpoints (e.g., ADAS-Cog + FAQ) to capture multidimensional decline.
- Active comparators (e.g., anti-Aβ antibodies) to contextualize this compound’s risk-benefit profile .
Q. How do researchers address reproducibility challenges in this compound studies?
- Preclinical : Follow ARRIVE 2.0 guidelines for rigor (e.g., randomization, power analysis) .
- Clinical : Adhere to CONSORT extensions for early termination trials, detailing deviations and missing data handling .
- Data sharing : Deposit raw datasets in repositories like ClinicalTrials.gov or Yoda Project for independent reanalysis .
Eigenschaften
IUPAC Name |
N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBBWFNMHDUTRH-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1387560-01-1 | |
Record name | Umibecestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UMIBECESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.